molecular formula C19H17N5O3S B11770207 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide

Cat. No.: B11770207
M. Wt: 395.4 g/mol
InChI Key: OLCJTXUTNDTIPA-UHFFFAOYSA-N
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Description

2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Thioether Formation: The triazole derivative is then reacted with an allyl halide to introduce the allyl group.

    Acetamide Formation: The final step involves the reaction of the triazole-thioether intermediate with 3-nitroaniline and acetic anhydride to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyl and nitro positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

    Oxidation Products: Epoxides, alcohols, or ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Material Science: Triazole derivatives are studied for their potential use in the development of new materials with unique properties.

Biology

    Antimicrobial Activity: Compounds with triazole rings are often investigated for their antimicrobial properties against bacteria, fungi, and viruses.

    Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes, making it a potential candidate for drug development.

Medicine

    Anticancer Activity: Research may explore the compound’s potential as an anticancer agent by studying its effects on cancer cell lines.

    Anti-inflammatory Activity: The compound may be evaluated for its ability to reduce inflammation in various biological models.

Industry

    Agriculture: The compound may be used as a pesticide or herbicide due to its biological activity.

    Pharmaceuticals: It may serve as an intermediate in the synthesis of more complex pharmaceutical agents.

Mechanism of Action

The mechanism of action of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound may bind to the active site of enzymes, inhibiting their activity and affecting metabolic pathways.

    Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: Compounds with similar triazole rings but different substituents.

    Thioether Compounds: Compounds with sulfur-containing ether linkages.

    Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.

Uniqueness

The uniqueness of 2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-nitrophenyl)acetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C19H17N5O3S

Molecular Weight

395.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-2-[(5-phenyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H17N5O3S/c1-2-11-23-18(14-7-4-3-5-8-14)21-22-19(23)28-13-17(25)20-15-9-6-10-16(12-15)24(26)27/h2-10,12H,1,11,13H2,(H,20,25)

InChI Key

OLCJTXUTNDTIPA-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC=CC=C3

Origin of Product

United States

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